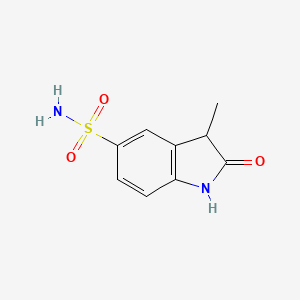
2-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of acetic acid with thiosemicarbazide. The process can be summarized as follows:
Thiosemicarbazide Reaction: Thiosemicarbazide reacts with acetic acid under reflux conditions to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the thiadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazoles
Applications De Recherche Scientifique
2-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds, including antitubercular agents and cytotoxic agents for cancer treatment.
Material Science: The compound is used in the design of new materials with specific properties, such as conductivity and stability.
Biological Research: It serves as a reagent in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.
Industrial Applications: The compound is used in the production of dyes and pigments, as well as in the development of new polymers and resins
Mécanisme D'action
The mechanism of action of 2-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, in medicinal chemistry, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 2-Amino-5-(methylthio)-1,3,4-thiadiazole
- 2-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide
Comparison: 2-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. For instance, the presence of the acetamide group can enhance its solubility and interaction with biological targets, making it more effective in certain applications .
Propriétés
Formule moléculaire |
C5H8N4OS |
|---|---|
Poids moléculaire |
172.21 g/mol |
Nom IUPAC |
2-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C5H8N4OS/c1-3-8-9-5(11-3)7-4(10)2-6/h2,6H2,1H3,(H,7,9,10) |
Clé InChI |
YTMDPJYCYLTHQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(S1)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



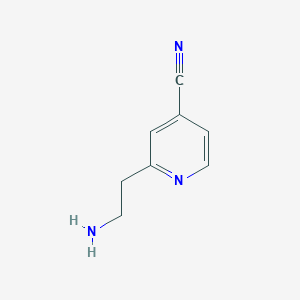
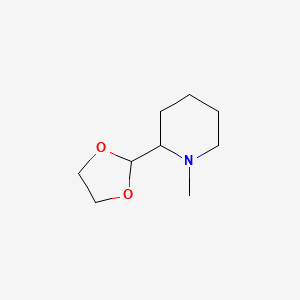
![3-(4-Methoxybenzyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11813113.png)

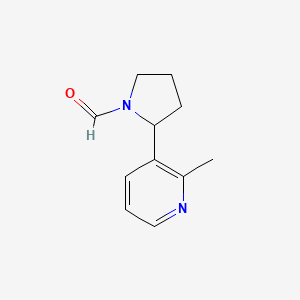

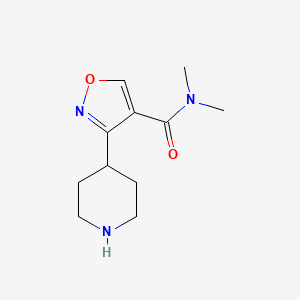

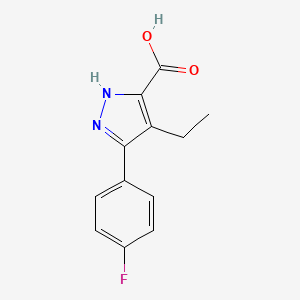

![3-(Piperidin-4-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11813158.png)

